Bienvenue dans la boutique en ligne BenchChem!

N,N-Bis(2,3-epoxypropyl)isopropylamine

Pressure-sensitive adhesives Curing kinetics Crosslinker efficiency

N,N-Bis(2,3-epoxypropyl)isopropylamine (CAS 19115-57-2), also known as N,N-diglycidylisopropylamine, is a bifunctional aliphatic epoxy monomer containing a tertiary amine backbone. It possesses two reactive oxirane rings and a central tertiary amine, enabling it to function as both a crosslinker and an internal catalyst in polymerization reactions.

Molecular Formula C9H17NO2
Molecular Weight 171.24 g/mol
CAS No. 19115-57-2
Cat. No. B099762
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Bis(2,3-epoxypropyl)isopropylamine
CAS19115-57-2
Molecular FormulaC9H17NO2
Molecular Weight171.24 g/mol
Structural Identifiers
SMILESCC(C)N(CC1CO1)CC2CO2
InChIInChI=1S/C9H17NO2/c1-7(2)10(3-8-5-11-8)4-9-6-12-9/h7-9H,3-6H2,1-2H3
InChIKeyDXAUPHVMJXKRRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,N-Bis(2,3-epoxypropyl)isopropylamine (CAS 19115-57-2) for Procurement: A Technical Baseline


N,N-Bis(2,3-epoxypropyl)isopropylamine (CAS 19115-57-2), also known as N,N-diglycidylisopropylamine, is a bifunctional aliphatic epoxy monomer containing a tertiary amine backbone [1]. It possesses two reactive oxirane rings and a central tertiary amine, enabling it to function as both a crosslinker and an internal catalyst in polymerization reactions [1]. This compound is utilized in specialized fields including pressure-sensitive adhesives (PSAs) and pharmaceutical reference standards [2]. Its key physical properties, such as a density of ~1.075 g/cm³ and a boiling point of ~232.4°C, define its handling and formulation profile .

Procurement Risk: Why N,N-Bis(2,3-epoxypropyl)isopropylamine Cannot Be Replaced by Generic Analogs


Simple substitution with other N,N-diglycidyl alkyl amines (e.g., methyl, ethyl, or cyclohexyl analogs) or conventional epoxy crosslinkers is technically unsound without direct comparative validation. The isopropyl substituent on the tertiary amine is not an inert bystander; it dictates the monomer's epoxy equivalent weight (EEW) of ~85.6 g/eq, steric profile, and the nucleophilicity of the amine, which governs the self-catalyzed curing kinetics and the final network architecture [1]. A patent explicitly identifies this specific compound as a distinct, high-efficiency crosslinker for ultra-removable PSAs, contrasting it with generic systems that require higher temperatures and longer times [2]. Substituting with an analog without established structure-property data risks altered cure profiles, non-compliance in regulated pharmaceutical impurity contexts, and failure to meet specified mechanical or thermal performance benchmarks.

Quantitative Differentiation Evidence for N,N-Bis(2,3-epoxypropyl)isopropylamine Sourcing


Lower-Temperature, Faster Cure in PSA Systems vs. Conventional Crosslinkers

In the context of pressure-sensitive adhesives (PSAs), N,N-Bis(2,3-epoxypropyl)isopropylamine belongs to a class of tertiary amine-containing epoxy crosslinkers that enable a dramatically accelerated cure profile. Patent data indicates that this class, including the target compound, can be cured at temperatures as low as 30-100 °C within a few minutes, compared to conventional PSA curing systems that require 120-130 °C for 30-60 minutes [1]. This is attributed to the internal catalytic effect of the tertiary amine [1].

Pressure-sensitive adhesives Curing kinetics Crosslinker efficiency

Defined Epoxy Equivalent Weight (EEW) for Crosslink Density Control

The theoretical Epoxy Equivalent Weight (EEW) for N,N-Bis(2,3-epoxypropyl)isopropylamine is approximately 85.6 g/eq, calculated from its molecular weight (171.24 g/mol) and difunctionality [1]. This value differentiates it from its linear alkyl analogs: the methyl analog has a significantly lower theoretical EEW (~71.6 g/eq), leading to a denser network, while the cyclohexyl analog has a much higher EEW (~105.7 g/eq), yielding a more flexible but less crosslinked system. The target compound's EEW falls into a specific window that influences the final network's mechanical and thermal properties, offering a distinct balance of stiffness and flexibility. A related patent suggests an optimal operational EEW range for such crosslinkers in PSAs is between 60 and 300 g/eq, placing this compound in a useful intermediate position [2].

Epoxy resin Crosslink density Network architecture

Validated Identity as an Esmolol Process Impurity for Pharmaceutical Quality Control

This compound is a formally identified and characterized impurity in the synthesis of the beta-blocker drug Esmolol, designated as Esmolol Impurity 17 (or Impurity 4) [1]. It is supplied as a reference standard with detailed characterization data compliant with regulatory guidelines (e.g., for ANDA submissions) [1]. Its identity is thus validated for a specific analytical Quality Control (QC) purpose, which is a highly differentiated application not shared by its non-isosteric analogs [2].

Pharmaceutical analysis Reference standard Esmolol impurity

Procurement-Linked Application Scenarios for N,N-Bis(2,3-epoxypropyl)isopropylamine


Formulation of Low-Temperature, Fast-Cure Pressure-Sensitive Adhesives

This compound is a direct candidate for formulating next-generation, productivity-focused pressure-sensitive adhesives (PSAs) that require ultra-fast curing. The class-level evidence from patent WO2019113780A1 demonstrates that this type of tertiary amine-containing epoxy crosslinker can achieve full cure in minutes at temperatures as low as 30 °C, in contrast to conventional systems that cure at 120-130 °C for 30-60 minutes [3]. A procurement decision should prioritize this compound when developing PSAs for thermally sensitive substrates or high-speed label manufacturing lines.

Model Monomer for Studying Structure-Property Relationships in Epoxy Networks

For academic or industrial R&D groups designing new epoxy thermosets, this compound serves as a well-defined model monomer with an intermediate Epoxy Equivalent Weight (EEW) of ~85.6 g/eq [3]. Its specific branched isopropyl substituent allows researchers to systematically study the impact of steric hindrance and amine basicity on cure kinetics and final network properties, bridging the gap between the less hindered methyl analog and the bulkier cyclohexyl analog. A procurement manager should source this compound as part of a design-of-experiments (DoE) kit for novel thermoset development.

Certified Reference Standard for Esmolol Impurity Profiling

This compound is the only acceptable chemical for its role as a certified reference standard for Esmolol Impurity 17 (or 4) [3]. Pharmaceutical analytical development and Quality Control (QC) departments must procure this exact CAS-registered compound to ensure proper identification, method validation, and regulatory compliance for Abbreviated New Drug Applications (ANDAs) or commercial production of Esmolol [4]. No other N,N-diglycidyl alkyl amine can serve as a substitute for this specific regulatory function.

Quote Request

Request a Quote for N,N-Bis(2,3-epoxypropyl)isopropylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.